(4R,4aR,9aR)-4-((cyclopropylmethoxy)methyl)-2-methyldecahydro-1H-pyrido[3,4-d]azepin-1-one
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Overview
Description
(4R,4aR,9aR)-4-((cyclopropylmethoxy)methyl)-2-methyldecahydro-1H-pyrido[3,4-d]azepin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridoazepine core, which is a bicyclic system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aR,9aR)-4-((cyclopropylmethoxy)methyl)-2-methyldecahydro-1H-pyrido[3,4-d]azepin-1-one typically involves multiple steps, including the formation of the pyridoazepine core and the introduction of the cyclopropylmethoxy and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups via nucleophilic or electrophilic substitution.
Reduction Reactions: Reduction of intermediate compounds to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4R,4aR,9aR)-4-((cyclopropylmethoxy)methyl)-2-methyldecahydro-1H-pyrido[3,4-d]azepin-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving nitrogen-containing heterocycles.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4R,4aR,9aR)-4-((cyclopropylmethoxy)methyl)-2-methyldecahydro-1H-pyrido[3,4-d]azepin-1-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4R,4aR,9aR)-4-((cyclopropylmethoxy)methyl)-2-methyldecahydro-1H-pyrido[3,4-d]azepin-1-one may include other pyridoazepines and related heterocycles. Examples include:
Pyrido[3,4-d]azepine Derivatives: Compounds with similar core structures but different substituents.
Decahydroquinoline Derivatives: Compounds with a similar bicyclic system but different ring sizes or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer unique biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(4R,4aR,9aR)-4-(cyclopropylmethoxymethyl)-2-methyl-4,4a,5,6,7,8,9,9a-octahydro-3H-pyrido[3,4-d]azepin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-17-8-12(10-19-9-11-2-3-11)13-4-6-16-7-5-14(13)15(17)18/h11-14,16H,2-10H2,1H3/t12-,13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHZZARKGJGYOI-MGPQQGTHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2CCNCCC2C1=O)COCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]([C@H]2CCNCC[C@H]2C1=O)COCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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